molecular formula C19H21NO3 B5835690 ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B5835690
M. Wt: 311.4 g/mol
InChI Key: JQCDECCQYMNNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate, also known as EBIC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is not fully understood. However, studies have suggested that it may act as an agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate in scientific research. One direction is to further explore its anti-inflammatory and anti-cancer properties in vivo. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. Additionally, the development of more water-soluble derivatives of this compound could expand its potential use in various experiments.

Synthesis Methods

The synthesis of ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves the reaction of 5-ethoxy-1,2-dimethylindole-3-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction yields this compound in good yields and purity.

Scientific Research Applications

Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has been extensively used in scientific research as a tool to study various biological processes. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been used to study the effect of indole derivatives on the central nervous system.

Properties

IUPAC Name

ethyl 5-ethoxy-1,2-dimethylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-5-22-16-11-15-17(19(21)23-6-2)12(3)20(4)18(15)14-10-8-7-9-13(14)16/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDECCQYMNNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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